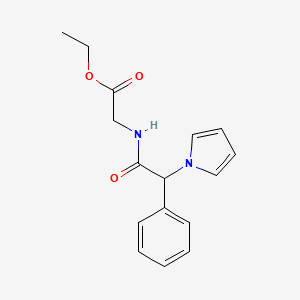

ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate

Description

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a synthetic organic compound featuring a central acetamido group flanked by phenyl and 1H-pyrrole substituents, with an ethyl ester terminal group. Pyrrole derivatives are widely studied for their biological activity, including DNA interactions and enzyme inhibition . The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications and purification processes .

Properties

IUPAC Name |

ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-14(19)12-17-16(20)15(18-10-6-7-11-18)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGUZTSVAHCFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate typically involves the condensation of ethyl acetoacetate with phenylacetic acid and pyrrole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product . Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate exhibits a range of biological activities that make it a candidate for further pharmacological research:

Antimicrobial Activity

Preliminary studies indicate that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Cytotoxicity

Research has demonstrated selective cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cells while sparing normal cells.

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Found significant activity against E. coli and S. aureus with an MIC of 256 µg/mL. |

| Study 2 | Cytotoxicity | Demonstrated selective cytotoxicity towards human cancer cell lines, sparing normal cells. |

| Study 3 | Enzyme Inhibition | Identified as an inhibitor of acetylcholinesterase, indicating potential in treating neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physical properties derived from the evidence:

Key Observations

Substituent Effects on Physical Properties :

- Bulky aromatic groups (e.g., pyrenyl in 5j ) correlate with higher melting points (202–205°C), likely due to enhanced π-π stacking and molecular rigidity .

- Lower yields (e.g., 14% for 5c ) suggest synthetic challenges in introducing anthracene derivatives, possibly due to steric hindrance .

Synthetic Methodologies :

- Chromatography with n-hexane/ethyl acetate mixtures is common for purification .

- The target compound’s synthesis may parallel 9b , which uses esterification and amidation steps .

Functional Group Impact :

- The tert-butyl group in analogues (5h , 5c , 5j ) improves stability during crystallization .

- Pyrrole rings in the target compound and 9b may facilitate hydrogen bonding, as seen in crystallographic studies .

Biological and Material Applications: DNA-alkylating properties of pyrrole-carboxamide derivatives suggest the target compound could interact with nucleic acids.

Research Findings and Implications

- Crystallography : The crystal structure of the bromophenyl analogue () reveals intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, a feature likely shared by the target compound .

- Synthetic Challenges : Low yields in anthracene derivatives (5c ) underscore the difficulty of scaling up similar syntheses .

- Thermal Stability : Pyrenyl-substituted 5j demonstrates exceptional thermal stability (Mp > 200°C), suggesting that the target compound’s phenyl-pyrrole system may offer moderate stability suitable for drug delivery systems .

Biological Activity

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is classified as a pyrrole derivative, characterized by a five-membered aromatic heterocycle. The synthesis typically involves the condensation of ethyl acetoacetate with phenylacetic acid and pyrrole under specific conditions, leading to the formation of the desired compound through cyclization processes .

Key Properties:

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| Compound 21 | Antimicrobial | Multidrug-resistant S. aureus |

| Ethyl derivative | Antimicrobial | Various bacteria |

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. In vitro studies demonstrate that certain derivatives can reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells. Compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to others .

Case Study:

In a comparative study, various substituted pyrrole derivatives were tested against A549 cells. The results indicated that compounds with electron-donating groups on the phenyl ring significantly improved anticancer activity, reducing cell viability to as low as 61% compared to untreated controls .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to either inhibition or activation pathways that affect cellular processes, including apoptosis in cancer cells and disruption of microbial growth .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(2-phenacetamido)acetate | Lacks pyrrole ring | Different activity profile |

| Phenylacetic acid derivatives | Similar moiety but different substituents | Varies widely in activity |

| Pyrrole-based compounds | Various substituents on pyrrole | Diverse biological effects |

The combination of the pyrrole ring and the acetamido group in this compound may confer distinct biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate?

- Methodology : The compound can be synthesized via condensation reactions involving pyrrole derivatives and cyanoacetate esters. For example, analogous reactions have utilized N-methyl-pyrrole-2-carboxaldehyde and ethyl cyanoacetate under controlled conditions to form structurally related compounds . Key steps include selecting catalysts (e.g., acid/base) and optimizing reaction time/temperature to avoid side products like 2(1H)-pyridone derivatives.

- Safety Note : Ensure proper handling of intermediates (e.g., aldehydes) under fume hoods, referencing GHS classifications for skin/eye irritation and respiratory hazards .

Q. How can the crystal structure of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction is critical. Orthorhombic systems (space group Pna2₁) with unit cell parameters (e.g., a = 11.307 Å, b = 19.768 Å, c = 9.713 Å) have been reported for structurally similar pyrrole-acetamido esters. Refinement using F² least-squares methods and Rigaku diffractometers ensures accuracy in bond angles (e.g., C–N–C ~125°) and torsional parameters .

- Table :

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.307 |

| b (Å) | 19.768 |

| c (Å) | 9.713 |

| V (ų) | 2170.9 |

Q. What safety protocols are essential when handling this compound?

- Methodology : Adhere to OSHA HCS standards:

- Use PPE (gloves, goggles) to mitigate skin/eye irritation (H315, H319) .

- Avoid inhalation (H335) via fume hoods or respirators.

- Store waste in labeled containers for professional disposal .

Advanced Research Questions

Q. How can computational reaction path searches improve synthetic efficiency?

- Methodology : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict optimal conditions. For example, ICReDD’s approach combines reaction path simulations, transition-state analysis, and machine learning to narrow down solvent/catalyst systems, reducing trial-and-error experimentation . This method has reduced reaction development time by >30% in analogous heterocyclic syntheses.

Q. How to resolve contradictions between crystallographic data and DFT-optimized geometries?

- Methodology : Perform hybrid refinements using software like Gaussian or ORCA. Compare experimental bond lengths/angles (e.g., C–N = 1.34 Å ) with computational models. Discrepancies often arise from crystal packing effects or solvent interactions. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces .

Q. What strategies optimize regioselectivity in pyrrole functionalization for derivative synthesis?

- Methodology : Use directing groups (e.g., acetyl or benzoyl) at specific pyrrole positions to control substitution patterns. For instance, 2-(1H-pyrrol-2-yl)acetic acid derivatives are synthesized via Friedel-Crafts acylation, where steric and electronic effects dictate regioselectivity . Kinetic vs. thermodynamic control in reaction conditions (temperature, solvent polarity) further refines outcomes.

Q. How to validate biological activity mechanisms of pyrrole-acetamido derivatives?

- Methodology : Conduct SAR studies by synthesizing analogs (e.g., varying phenyl/pyrrole substituents) and testing against target enzymes (e.g., kinases). Compare with reference compounds like indole-3-acetic acid. Use molecular docking (AutoDock Vina) to predict binding modes and correlate with in vitro IC₅₀ values .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar pyrrole derivatives: How to troubleshoot?

- Methodology :

Purity Assessment : Verify compound purity via HPLC (>95%) to exclude impurities skewing bioassay results.

Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

Structural Confirmation : Re-analyze NMR/X-ray data to confirm regioisomer identity (e.g., 2- vs. 3-pyrrole substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.